2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-chlorothiophenol with benzophenone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to the benzophenone framework. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as bromine, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
2-[(4-Chlorophenyl)sulfanyl]-1-phenylethanone: Lacks the diphenyl moiety, making it less complex.
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Contains additional functional groups and a more complex structure.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its combination of a chlorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its antibacterial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H17ClOS. The compound features a chlorophenyl group and a diphenyl ethanol moiety linked through a sulfur atom. Its unique structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of chlorophenyl thiol with appropriate diphenyl precursors under controlled conditions. The synthetic pathway can be optimized for yield and purity using various solvents and catalysts.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of compounds structurally similar to this compound. For instance:
- Case Study 1 : A study assessed the antibacterial activity of various thiol derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar sulfanyl groups exhibited significant inhibition zones, suggesting that this compound may possess comparable antibacterial efficacy .
Compound | Target Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 12 |
This compound | TBD |
Anticancer Activity
The anticancer properties of compounds containing the diphenyl moiety have also been investigated. The following findings summarize the anticancer activity:
- Case Study 2 : A derivative with a similar structure was tested against various cancer cell lines including HeLa and MCF-7. The IC50 values ranged from 8.49 to 62.84 µg/mL, indicating significant cytotoxicity .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 10 |
MCF-7 | 11 |
SKOV-3 | 7.87 |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays:
- Case Study 3 : In vitro tests demonstrated that compounds with similar structural characteristics showed high radical scavenging activity. The DPPH assay revealed effective inhibition percentages at varying concentrations .
Concentration (µg/mL) | Inhibition (%) |
---|---|
10 | 45 |
50 | 70 |
100 | 90 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZCTNLUAZNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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